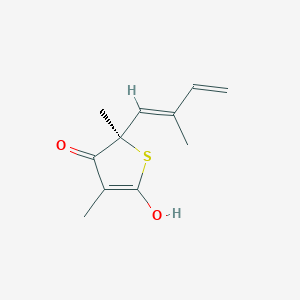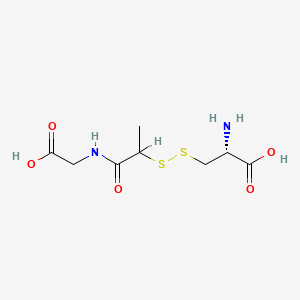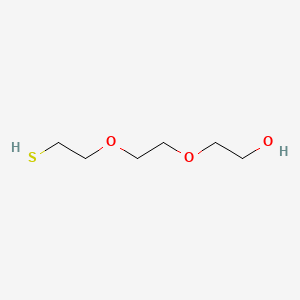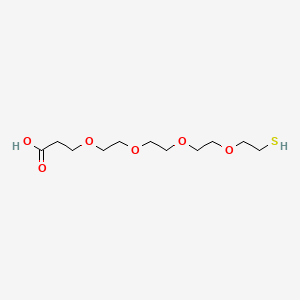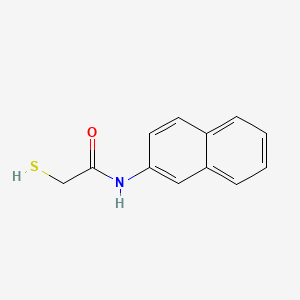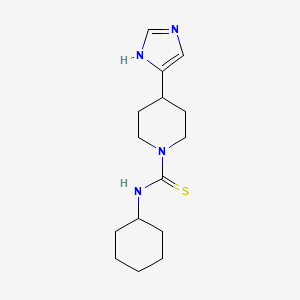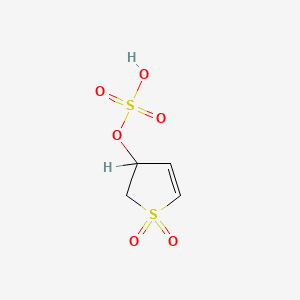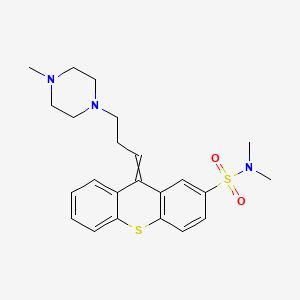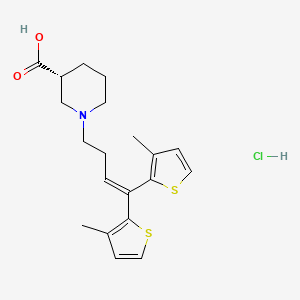
Todralazine
Vue d'ensemble
Description
La Todralazine est un agent antihypertenseur appartenant au groupe des hydrazinophtalazines. Elle est connue pour sa capacité à abaisser la pression artérielle en agissant à la fois sur les systèmes central et périphérique. La this compound possède certains effets dépresseurs du système nerveux central et est principalement utilisée pour ses bienfaits cardiovasculaires .
Applications De Recherche Scientifique
La Todralazine a une large gamme d’applications en recherche scientifique :
Chimie : Utilisée comme réactif en synthèse organique et comme composé modèle pour l’étude des dérivés d’hydrazine.
Biologie : Étudiée pour ses effets sur les processus cellulaires et son potentiel comme agent radioprotecteur.
Médecine : Principalement utilisée comme agent antihypertenseur.
Industrie : Utilisée dans le développement de nouveaux médicaments et comme composé de référence en chimie analytique.
Mécanisme D'action
La Todralazine exerce ses effets en agissant comme un antagoniste des récepteurs β2-adrénergiques. Elle provoque une vasodilatation en relaxant les muscles lisses des vaisseaux sanguins, ce qui entraîne une diminution de la pression artérielle. Le composé possède également des activités antioxydantes et de piégeage des radicaux libres, qui contribuent à ses effets protecteurs contre le stress oxydatif .
Composés similaires :
Hydralazine : Un autre agent antihypertenseur avec un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.
Métoprolol : Un bêtabloquant qui abaisse également la pression artérielle, mais par une voie différente.
Propranolol : Un autre bêtabloquant avec des applications plus larges dans le traitement des affections cardiovasculaires.
Unicité de la this compound : La this compound est unique dans son double action sur les systèmes central et périphérique, offrant une approche complète de la gestion de l’hypertension. Ses propriétés antioxydantes supplémentaires en font un composé précieux pour la protection contre le stress oxydatif et les dommages induits par les radiations .
Safety and Hazards
Todralazine is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
Relevant Papers
- “Evaluation of antimutagenic effect of this compound in cultured lymphocytes” - This paper discusses the antimutagenic effects of this compound .
- “this compound protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion” - This paper discusses the radioprotective effects of this compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Todralazine peut être synthétisée par une série de réactions chimiques impliquant des dérivés d’hydrazine et de phtalazine. La voie de synthèse typique implique la réaction de la phtalazine avec l’hydrate d’hydrazine dans des conditions contrôlées pour former la structure hydrazinophtalazine .
Méthodes de production industrielle : La production industrielle de la this compound implique une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous sa forme pure .
Types de réactions :
Oxydation : La this compound peut subir des réactions d’oxydation, en particulier en présence d’agents oxydants forts.
Réduction : Elle peut également être réduite dans des conditions spécifiques, conduisant à la formation de différents dérivés d’hydrazine.
Substitution : La this compound peut participer à des réactions de substitution où l’un de ses groupes fonctionnels est remplacé par un autre groupe.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Agents halogénants, agents alkylants.
Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés d’hydrazine et de phtalazine, qui peuvent avoir des propriétés pharmacologiques différentes .
Comparaison Avec Des Composés Similaires
Hydralazine: Another antihypertensive agent with a similar mechanism of action but different pharmacokinetic properties.
Metoprolol: A beta-blocker that also lowers blood pressure but through a different pathway.
Propranolol: Another beta-blocker with broader applications in treating cardiovascular conditions.
Uniqueness of Todralazine: this compound is unique in its dual action on both central and peripheral systems, providing a comprehensive approach to managing hypertension. Its additional antioxidant properties make it a valuable compound in protecting against oxidative stress and radiation-induced damage .
Propriétés
IUPAC Name |
ethyl N-(phthalazin-1-ylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZDBVOTUVNQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=NN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045048 | |
| Record name | Todralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14679-73-3 | |
| Record name | Todralazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14679-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Todralazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014679733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Todralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TODRALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEN3K83YKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


